

Physical properties of 4-chloroquinoline-3-carbaldehyde (melting point, solubility)

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Compound of Interest

Compound Name: 4-Chloroquinoline-3-carbaldehyde

Cat. No.: B1363059

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A Technical Guide to the Physical Properties of 4-Chloroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroquinoline-3-carbaldehyde is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds for pharmaceutical applications.^[1] Its utility is largely dictated by its two reactive sites: the aldehyde group at the 3-position and the chloro group at the 4-position.^[1] A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its effective use in reaction design, purification, and formulation. This guide provides an in-depth analysis of these critical parameters, supported by validated experimental protocols, to ensure reproducibility and accuracy in a research setting.

Introduction: The Significance of 4-Chloroquinoline-3-carbaldehyde

The quinoline scaffold is a prominent feature in a wide array of biologically active compounds. The strategic functionalization of this core structure allows for the synthesis of diverse molecular architectures.^[1] **4-Chloroquinoline-3-carbaldehyde** serves as a versatile building block, where the aldehyde group readily undergoes condensation and olefination reactions,

while the chlorine atom is susceptible to nucleophilic substitution.[1] This dual reactivity enables the construction of complex fused heterocyclic systems, making it a compound of high interest in medicinal chemistry and materials science.[1][2] Accurate characterization of its physical properties is the first step toward harnessing its full synthetic potential.

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a sensitive indicator of its identity and purity. For a pure compound, the melting range is typically sharp, spanning 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting point range.

Reported Melting Point Data

The literature reports a melting point for the related compound, 2-chloroquinoline-3-carbaldehyde, which is a structural isomer. Values for this isomer are in the range of 148-150°C. While this provides a useful reference, it is crucial to determine the specific melting point for the 4-chloro isomer empirically. Another synthesized derivative, 2-Chloro-3-formyl Quinoline, was reported to have a melting point of 143°C.[3]

Table 1: Summary of Physical Properties for Chloroquinoline-3-carbaldehydes

Property	Value	Source
Melting Point	143°C (for 2-Chloro isomer)	International Journal of Chemical Studies[3]
Physical Form	Solid	Sigma-Aldrich[4]
Molecular Weight	191.61 g/mol	Biosynth, Benchchem[1]
Molecular Formula	C ₁₀ H ₆ ClNO	Biosynth, BLD Pharm[5]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard technique for accurate melting point determination.[6] It involves heating a small, powdered sample in a capillary tube within a calibrated apparatus.

Methodology Rationale: This protocol is designed to ensure thermal equilibrium between the heating block, the thermometer, and the sample, which is essential for an accurate measurement. A preliminary fast run establishes an approximate range, saving time, while the subsequent slow, careful run provides the precise melting range.^[7]

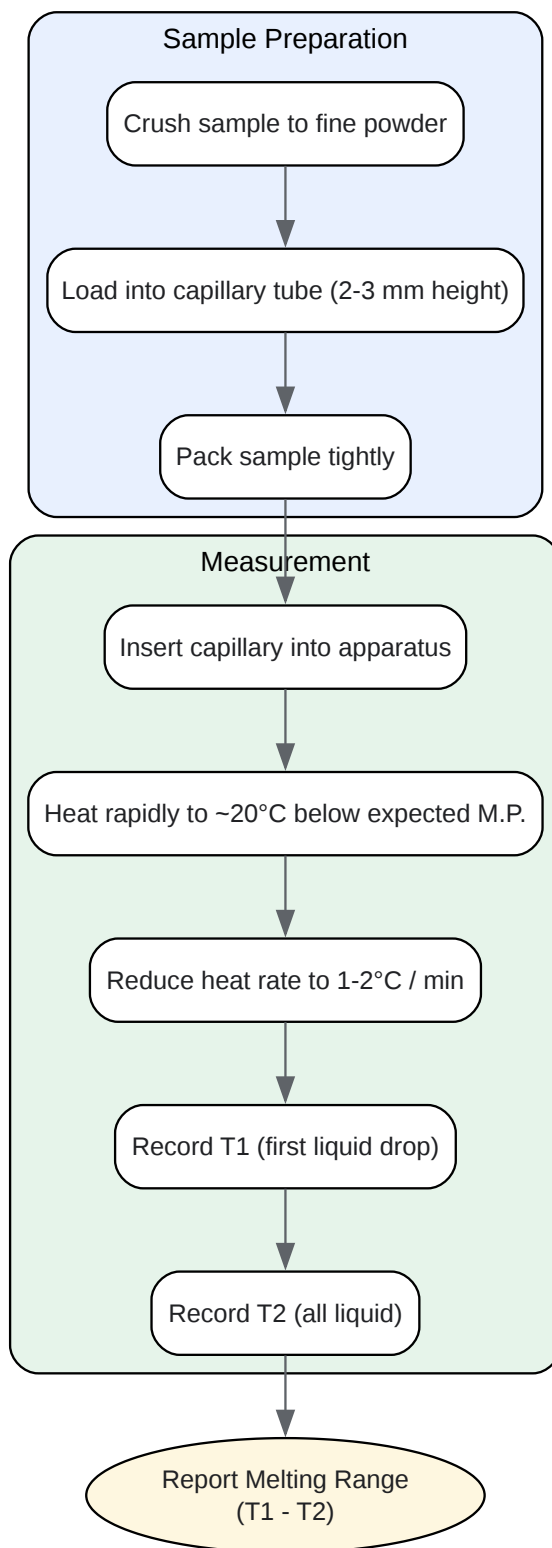
Step-by-Step Protocol:

- Sample Preparation:
 - Ensure the **4-chloroquinoline-3-carbaldehyde** sample is a fine, dry powder. If necessary, gently crush any coarse crystals in a clean, dry mortar and pestle.^[6]
 - Press the open end of a glass capillary tube into the powder multiple times to collect a small amount of the sample.^{[6][8]}
 - Tap the closed end of the capillary tube firmly on a hard surface to compact the powder. To ensure dense packing, drop the capillary tube (closed end down) through a long glass tube onto the benchtop.^{[7][8]} The packed sample height should be approximately 2-3 mm.^[8]
- Apparatus Setup:
 - Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus (e.g., a Mel-Temp or similar digital device).^[7]
 - Ensure the thermometer is correctly positioned if using a manual apparatus.
- Approximate Melting Point Determination (Optional but Recommended):
 - If the melting point is unknown, set a rapid heating rate (e.g., 10-20°C per minute) to quickly find the approximate temperature at which the sample melts.^{[7][8]}
 - Allow the apparatus to cool sufficiently before proceeding.
- Accurate Melting Point Determination:
 - Using a fresh sample, heat the apparatus rapidly to about 20°C below the approximate melting point found in the previous step.^[8]

- Decrease the heating rate significantly to 1-2°C per minute.^[9] This slow ramp rate is critical for an accurate reading.
- Record the temperature (T_1) at which the first droplet of liquid becomes visible.^[8]
- Continue heating at the slow rate and record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.
- The melting point is reported as the range $T_1 - T_2$.

Visualization of Melting Point Workflow

Figure 1: Workflow for Melting Point Determination



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Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: Guiding Solvent Selection

Solubility is a critical parameter that influences every stage of chemical research, from reaction setup and workup to purification and formulation for bioassays.^{[10][11]} Understanding the solubility of **4-chloroquinoline-3-carbaldehyde** in common laboratory solvents is essential for efficient workflow development.

General Solubility Characteristics

While quantitative solubility data for **4-chloroquinoline-3-carbaldehyde** is not readily available in public literature, its structure—a substituted aromatic heterocycle with a polar aldehyde group—suggests it will be soluble in many common organic solvents and poorly soluble in water. Empirical determination is necessary for confirmation.

Table 2: Expected Solubility Profile of **4-Chloroquinoline-3-carbaldehyde**

Solvent Class	Example Solvents	Expected Solubility	Rationale
Polar Aprotic	DMSO, DMF, Acetonitrile	High	The polar nature of the quinoline ring and aldehyde group will interact favorably.
Chlorinated	Dichloromethane (DCM), Chloroform	High	"Like dissolves like" principle; the chloro-substituent enhances affinity.
Alcohols	Methanol, Ethanol	Moderate to High	Hydrogen bonding potential with the aldehyde oxygen.
Ethers	Diethyl ether, THF	Moderate	Moderate polarity allows for some dissolution.
Non-polar	Hexanes, Toluene	Low	The molecule's overall polarity is too high for significant interaction.
Aqueous	Water, Aqueous Buffers	Very Low	The large, non-polar aromatic structure dominates over the polar functional groups.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility. [12][13] It involves agitating an excess of the solid compound in a solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states.

Methodology Rationale: This method ensures that the solvent becomes fully saturated with the solute, providing a true measure of thermodynamic solubility.[14] Using an excess of solid

guarantees that equilibrium is reached, and the subsequent analysis of the supernatant provides a quantitative measure of the dissolved concentration.

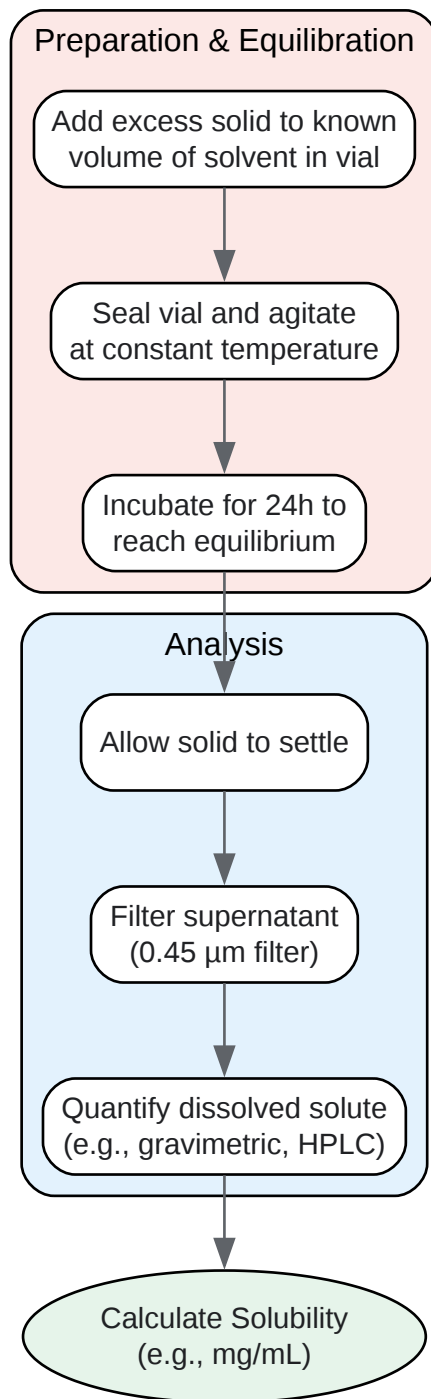
Step-by-Step Protocol:

- Preparation:
 - To a series of labeled glass vials, add a known volume of each test solvent (e.g., 2.0 mL).
 - Add an excess amount of solid **4-chloroquinoline-3-carbaldehyde** to each vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial. [\[13\]](#)
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C).
 - Agitate the samples for a sufficient period to reach equilibrium. For thermodynamic solubility, this is typically 24 hours or more. [\[11\]](#)[\[14\]](#)
- Sample Processing:
 - After incubation, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
 - Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe.
 - Filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean, pre-weighed vial. This step is crucial to remove any microscopic particulate matter.
- Quantification (Gravimetric Method - for non-volatile solutes):
 - Accurately weigh the vial containing the filtered supernatant.

- Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature until a constant weight of the dried solute is achieved.
- Reweigh the vial to determine the mass of the dissolved solid.
- Calculate the solubility in units of mg/mL or mol/L.
- Quantification (Spectroscopic/Chromatographic Method - Alternative):
 - Prepare a series of standard solutions of known concentrations.
 - Analyze the filtered supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC) and determine the concentration by comparing it to the calibration curve generated from the standard solutions.[\[14\]](#)

Visualization of Solubility Workflow

Figure 2: Workflow for Shake-Flask Solubility Assay



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